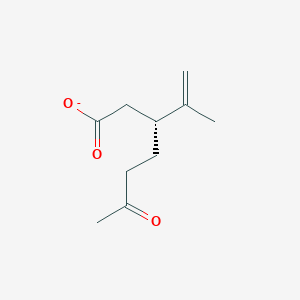
(3R)-3-Isopropenyl-6-oxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-isopropenyl-6-oxoheptanoate is an optically active form of 3-isopropenyl-6-oxoheptanoate having (3R)-configuration. It is a conjugate base of a (3R)-3-isopropenyl-6-oxoheptanoic acid. It is an enantiomer of a (3S)-3-isopropenyl-6-oxoheptanoate.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
(3R)-3-Isopropenyl-6-oxoheptanoate serves as an important intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it valuable for the development of more complex molecules.
Synthetic Pathways
The compound can be synthesized through several methods, often involving the reaction of isopropenyl derivatives with ketones or aldehydes. For instance, it can be derived from the rearrangement of lactones formed during the degradation of limonene, a common terpene . This reaction is facilitated by specific enzymes (e.g., monooxygenases), which catalyze the conversion of natural substrates into this compound .
Recent studies have highlighted the biological significance of this compound, particularly its potential anticancer properties and metabolic roles.
Anticancer Properties
Preliminary investigations suggest that this compound exhibits anticancer activity. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines . The mechanism may involve apoptosis induction and disruption of cell cycle progression, although specific studies on this compound are still limited.
Metabolic Role
The compound has been identified as a product in the microbial degradation pathways of limonene, indicating its role in biotransformation processes . This suggests potential applications in bioremediation or as a bioactive compound in microbial cultures.
Industrial Applications
Given its properties, this compound may find applications in several industrial sectors:
Flavor and Fragrance Industry
Due to its chemical structure, this compound could be utilized in flavoring agents and fragrances. Compounds with similar functional groups are often employed to impart specific scents or tastes in consumer products.
Pharmaceuticals
As a versatile intermediate, this compound could be pivotal in the synthesis of pharmaceutical compounds. Its ability to participate in various chemical reactions makes it a candidate for developing new therapeutic agents.
Case Studies and Research Findings
Several studies have explored the applications and implications of this compound:
Eigenschaften
Molekularformel |
C10H15O3- |
|---|---|
Molekulargewicht |
183.22 g/mol |
IUPAC-Name |
(3R)-6-oxo-3-prop-1-en-2-ylheptanoate |
InChI |
InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/p-1/t9-/m1/s1 |
InChI-Schlüssel |
NJOIWWRMLFSDTM-SECBINFHSA-M |
SMILES |
CC(=C)C(CCC(=O)C)CC(=O)[O-] |
Isomerische SMILES |
CC(=C)[C@H](CCC(=O)C)CC(=O)[O-] |
Kanonische SMILES |
CC(=C)C(CCC(=O)C)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















